molecular formula C22H21N3OS3 B2793939 3-allyl-5-(3,4-dimethylphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670273-54-8

3-allyl-5-(3,4-dimethylphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2793939
CAS No.: 670273-54-8
M. Wt: 439.61
InChI Key: CLEZXPHKEFBHHQ-UHFFFAOYSA-N
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Description

3-allyl-5-(3,4-dimethylphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a thieno[2,3-d]pyrimidin-4-one core, a structure known to be of significant interest in medicinal chemistry . The scaffold is further functionalized with a 3,4-dimethylphenyl group at the 5-position, a substitution pattern similar to compounds used in the development of pharmacologically active agents . The presence of an allyl group on the ring nitrogen and a thioether linkage to a 2-methylthiazol-4-ylmethyl group suggests potential for diverse interaction with biological targets. Compounds within the thienopyrimidine and pyrimidine families have been investigated for a range of biological activities. Research on analogous structures indicates potential applications as enzyme inhibitors or receptor modulators, making them valuable tools for probing biochemical pathways . For instance, some substituted pyrimidin-4(3H)-ones have been studied for their antifungal properties . This specific combination of substituents makes it a compelling candidate for researchers in drug discovery and development, particularly for screening against new biological targets or optimizing lead compounds. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS3/c1-5-8-25-21(26)19-18(16-7-6-13(2)14(3)9-16)12-28-20(19)24-22(25)29-11-17-10-27-15(4)23-17/h5-7,9-10,12H,1,8,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZXPHKEFBHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CSC(=N4)C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole vs. Isoxazole Linkers

  • The thiazole-thio group in the target compound replaces the isoxazole-thio group in the analog (CAS 379249-75-9).
  • Melting Points : Thiazole-containing derivatives (e.g., : 242–243°C) generally exhibit higher melting points than simpler phenyl-substituted analogs (: 205–208°C), likely due to increased molecular rigidity and intermolecular interactions .

Aryl Substituents

  • The 3,4-dimethylphenyl group in the target compound may confer greater lipophilicity compared to the p-tolyl group in the isoxazole analog, influencing solubility and membrane permeability .
  • Synthetic Yields : Compounds with simpler substitution patterns (e.g., 5-phenyl derivative in ) achieve higher yields (85%) than those with complex substituents (e.g., 18% in ), highlighting the challenges of introducing multiple functional groups .

Thermal Stability and Molecular Weight Trends

  • Higher molecular weight compounds (e.g., : MW 531.3) exhibit elevated melting points (252–255°C), attributed to increased van der Waals forces and molecular rigidity from fused rings .
  • The target compound’s thermal stability may lie between phenyl-substituted thienopyrimidines (205–208°C) and bulkier pyrazolo-pyrimidines (252–255°C), depending on its exact molecular weight and substituent arrangement .

Q & A

Q. What are the optimal synthetic routes for preparing this thieno[2,3-d]pyrimidinone derivative, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For the thieno[2,3-d]pyrimidinone core, cyclization of 2-amino-4-substituted thiophene-3-carbonitriles with formic acid under reflux (16–18 hours) achieves yields >80% . The allyl and thiazole-thioether substituents are introduced via nucleophilic substitution or thiol-ene reactions. Solvent choice (e.g., DMF or DMSO) and catalysts (e.g., K₂CO₃ for thiolation) are critical for regioselectivity . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : To verify substituent integration (e.g., allyl protons at δ 5.1–5.8 ppm, thiazole methyl at δ 2.5–2.7 ppm) .
  • HRMS : For molecular ion validation (e.g., [M+H]+ expected within ±0.001 Da accuracy) .
  • X-ray crystallography : Resolves 3D conformation, particularly the Z/E configuration of thioether linkages .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Standard assays include:
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, KB) at 10–100 µM doses .
  • Antimicrobial screening : Disk diffusion or microbroth dilution for bacterial/fungal strains .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Systematically modify the 3,4-dimethylphenyl group (e.g., halogenation, methoxy derivatives) and thiazole-methylthio moiety to assess impacts on potency .
  • Bioisosteric replacement : Replace the thieno[2,3-d]pyrimidinone core with quinazolinone or pyridopyrimidine scaffolds to compare target affinity .
  • Pharmacokinetic profiling : LogP (HPLC), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis) guide lead optimization .

Q. What computational strategies are effective in predicting this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with targets like dihydrofolate reductase (PDB: 1U72) or kinases .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Generate 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) to correlate structural features with bioactivity .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :
  • Dose adjustment : Account for bioavailability differences (e.g., oral vs. IP administration) using pharmacokinetic modeling .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
  • Target validation : CRISPR knockdown or siRNA silencing of putative targets in animal models to confirm relevance .

Q. What strategies mitigate synthetic challenges, such as low yields in thioether bond formation?

  • Methodological Answer :
  • Catalyst optimization : Use Pd/Cu systems for C–S cross-coupling under inert atmospheres .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >70% yield .

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